molecular formula C7H7NO3 B13613700 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13613700
M. Wt: 153.14 g/mol
InChI Key: KIUXJGWXRIKPOW-UHFFFAOYSA-N
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Description

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic conditions. For example, the reaction of 3-methylpyrrole-2-carboxylic acid with formic acid in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-carboxy-3-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with an additional methyl group at the 5-position.

    4-formyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position.

    3-methyl-1H-pyrrole-2-carboxylic acid: Lacks the formyl group at the 4-position.

Uniqueness

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrrole ring

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-4-5(3-9)2-8-6(4)7(10)11/h2-3,8H,1H3,(H,10,11)

InChI Key

KIUXJGWXRIKPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C=O)C(=O)O

Origin of Product

United States

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